![molecular formula C12H14ClN3OS B497278 N-[2-(4-chloro-3,5-diméthyl-1H-pyrazol-1-yl)éthyl]-2-thiophènecarboxamide CAS No. 957502-09-9](/img/structure/B497278.png)
N-[2-(4-chloro-3,5-diméthyl-1H-pyrazol-1-yl)éthyl]-2-thiophènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Applications De Recherche Scientifique
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiophene chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target molecules, altering their function and leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways . The compound’s effects on these pathways can lead to a range of downstream effects, including modulation of cellular functions and responses.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are likely metabolized by liver enzymes and excreted through the kidneys. These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might exert anti-inflammatory, antioxidant, and other pharmacological effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . For instance, the compound’s solubility and stability can be influenced by the pH and temperature of the environment, while the presence of other molecules can affect its ability to interact with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide typically involves the following steps:
Preparation of 4-chloro-3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with appropriate chloro-substituted ketones under acidic conditions.
Formation of the thiophene carboxamide: The thiophene carboxylic acid is first activated, often using reagents like thionyl chloride, and then reacted with the 4-chloro-3,5-dimethyl-1H-pyrazole to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiophene derivatives with different functional groups.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Modified pyrazole derivatives with different substituents.
Comparaison Avec Des Composés Similaires
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-thiophenecarboxamide: A closely related compound with slight structural variations.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-thiophenecarboxamide: A variant without the chlorine atom.
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-thiophenecarboxamide: A thiophene derivative with a different position of the carboxamide group.
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their properties and applications.
Propriétés
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-8-11(13)9(2)16(15-8)6-5-14-12(17)10-4-3-7-18-10/h3-4,7H,5-6H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVOKVDNGYYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



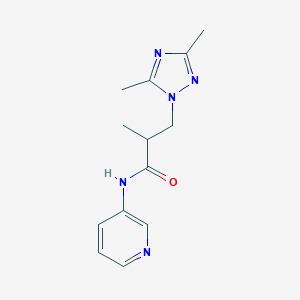
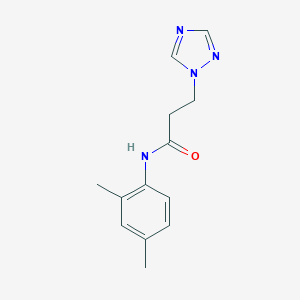


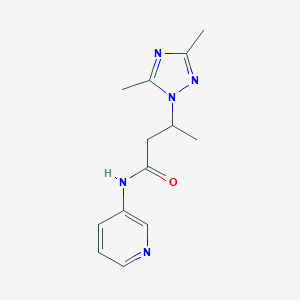
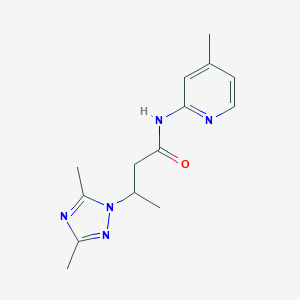

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)
![2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497215.png)
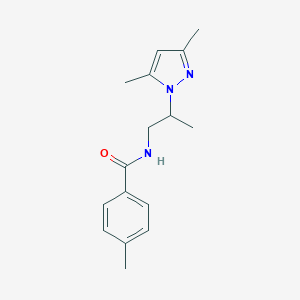
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B497218.png)
